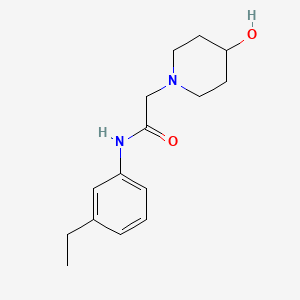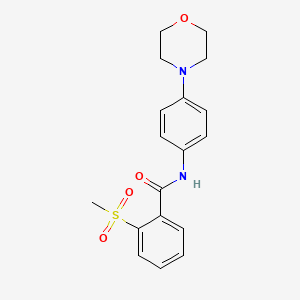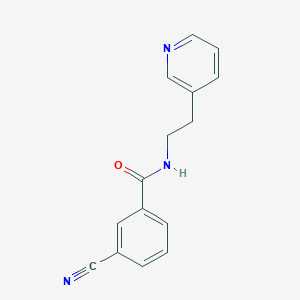![molecular formula C18H16Cl2N2O B6621501 N-[(2,3-dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B6621501.png)
N-[(2,3-dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,3-Dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide is a complex organic compound featuring a dichlorophenyl group, an indole moiety, and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,3-Dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the dichlorophenylmethyl moiety. This can be achieved through the chlorination of phenylmethyl compounds. The indole component is often synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones. The final step involves the acetylation of the indole derivative with the dichlorophenylmethyl moiety under specific reaction conditions, such as the use of acetic anhydride and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the dichlorophenyl group to produce less chlorinated derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dichlorophenyl derivatives with fewer chlorine atoms.
Substitution: Amides and other substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The indole moiety is known for its biological activity, and this compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[(2,3-Dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole ring can bind to various receptors, influencing signaling pathways and biological responses. The specific pathways and targets depend on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[(2,3-Dichlorophenyl)methyl]-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the N-methyl group.
N-[(2,3-Dichlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine: Similar indole and dichlorophenyl groups but different functional group.
Uniqueness: N-[(2,3-Dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Eigenschaften
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-22(11-12-5-4-7-15(19)18(12)20)17(23)9-13-10-21-16-8-3-2-6-14(13)16/h2-8,10,21H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZNRVSSVHBMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B6621420.png)

![N-[3-[4-(2-methoxyphenoxy)anilino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B6621437.png)


![N-(3-chlorophenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6621451.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-cyanophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B6621457.png)
![Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate](/img/structure/B6621465.png)
![[2-(Cycloheptylamino)-2-oxoethyl] 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6621468.png)
![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B6621475.png)
![6-methyl-4-oxo-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylpyridazine-3-carboxamide](/img/structure/B6621480.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B6621489.png)

![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B6621514.png)
